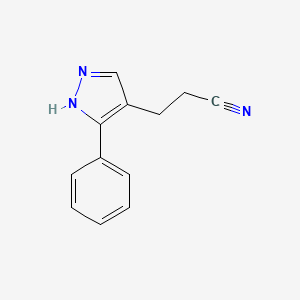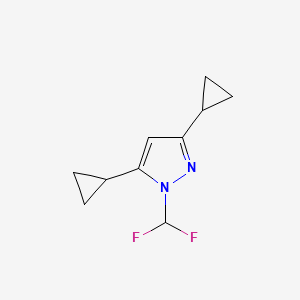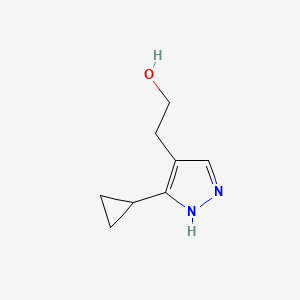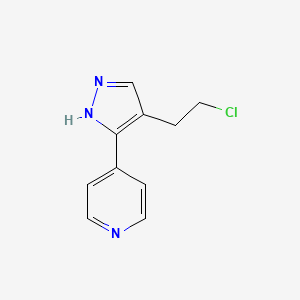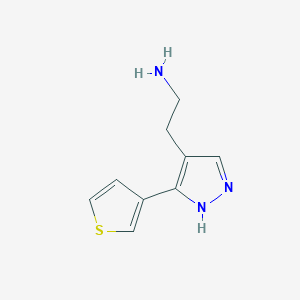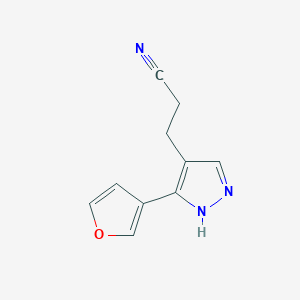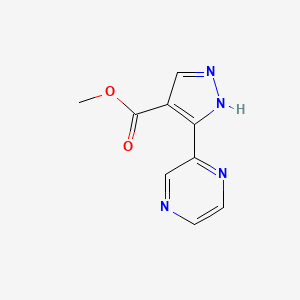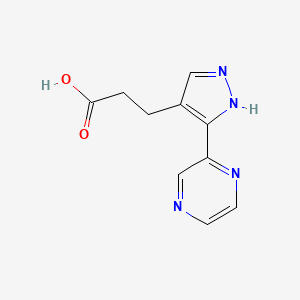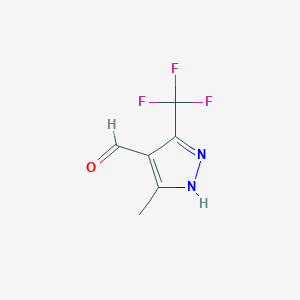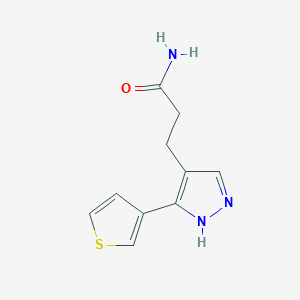
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol
Overview
Description
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is an organic compound with a complex structure that includes a methoxyphenyl group attached to a cyclohexyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol typically involves the following steps:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol to form methoxybenzene.
Cyclohexyl Ring Formation: The methoxybenzene can then undergo a Friedel-Crafts alkylation with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Ethan-1-ol Attachment: The final step involves the attachment of the ethan-1-ol group, which can be done through a Grignard reaction where the cyclohexylmethoxybenzene reacts with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces various alcohol derivatives.
Substitution: Produces compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the cyclohexyl ring provides structural stability. The ethan-1-ol group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethyl alcohol: Similar structure but lacks the cyclohexyl ring.
4-Methoxybenzyl alcohol: Similar methoxyphenyl group but different side chain.
4-Methoxyacetophenone: Contains a methoxyphenyl group but with a ketone functional group.
Uniqueness
2-(4-(4-Methoxyphenyl)cyclohexyl)ethan-1-ol is unique due to its combination of a methoxyphenyl group, a cyclohexyl ring, and an ethan-1-ol group. This combination provides a unique set of chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)cyclohexyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h6-9,12-13,16H,2-5,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHHFYJPNXBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


